N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide
CAS No.: 1396880-20-8
Cat. No.: VC4702861
Molecular Formula: C17H17N5O3
Molecular Weight: 339.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396880-20-8 |
|---|---|
| Molecular Formula | C17H17N5O3 |
| Molecular Weight | 339.355 |
| IUPAC Name | N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-phenoxypropanamide |
| Standard InChI | InChI=1S/C17H17N5O3/c1-12(25-15-6-4-3-5-7-15)16(23)18-13-8-10-14(11-9-13)22-17(24)21(2)19-20-22/h3-12H,1-2H3,(H,18,23) |
| Standard InChI Key | YWAOHCNQQNJDGS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C)OC3=CC=CC=C3 |
Introduction
Molecular Formula and Weight
The molecular formula of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide is C17H15N3O3, with a molecular weight of approximately 309.32 g/mol. Its structure features a tetrazole ring, phenyl groups, and an amide functional group.
Structural Features
The compound contains:
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A tetrazole ring (a five-membered heterocyclic structure with four nitrogen atoms).
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A phenoxy group attached to a propanamide backbone.
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A methyl group at the tetrazole ring, contributing to its hydrophobic character.
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the tetrazole ring through cyclization reactions using azide precursors.
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Coupling of the tetrazole-substituted phenyl derivative with 2-chloropropanamide under basic conditions.
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Purification using recrystallization or chromatography techniques.
Characterization Techniques
Characterization methods for similar compounds include:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR to confirm structural integrity.
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups such as amides () and aromatic rings.
Potential Pharmacological Applications
Compounds containing tetrazole rings are often explored for their biological activity, including:
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Antimicrobial Properties: Tetrazole derivatives are known to inhibit bacterial growth.
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Anti-inflammatory Effects: The amide group may interact with biological targets involved in inflammation pathways.
Applications in Material Sciences
Tetrazole-containing compounds have been studied for their energetic properties due to the high nitrogen content in the tetrazole ring. This makes them candidates for:
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Explosive materials with controlled detonation properties.
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Propellants in aerospace applications.
Research Gaps and Future Directions
Despite its promising structure, detailed studies on N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide are lacking. Future research should focus on:
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Toxicological Studies: To assess safety profiles for pharmaceutical applications.
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Crystallographic Studies: To determine precise molecular geometry and intermolecular interactions.
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Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activities.
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